molecular formula C8H9FN2O B1345336 2-(3-Fluorophenyl)-N-hydroxyacetimidamide CAS No. 872362-02-2

2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Cat. No. B1345336
M. Wt: 168.17 g/mol
InChI Key: MOSPBYILTXWKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Fluorophenyl)-N-hydroxyacetimidamide” is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The N-hydroxyacetimidamide part of the molecule contains nitrogen, oxygen, and hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl group would likely contribute to the compound’s aromaticity, while the N-hydroxyacetimidamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Pharmaceutical Research and Drug Development

2-(3-Fluorophenyl)-N-hydroxyacetimidamide is closely related to compounds studied in pharmaceutical research, particularly in the development of cholesterol-lowering agents. For example, Ezetimibe, a cholesterol absorption inhibitor, shares structural similarities with this compound. The efficacy of such inhibitors in lowering cholesterol levels has been demonstrated in various studies, including their mechanism of action and metabolic pathways (Brüning, Alig, & Schmidt, 2010), (Ghosal et al., 2004), (van Heek, Compton, & Davis, 2001).

Chemical Analysis and Detection

The compound is related to substances used in the development of selective and sensitive fluorescence probes for various applications, such as detecting specific ions or molecules. For example, studies on rhodamine B hydroxylamide, a compound with structural similarities, have demonstrated its use as a fluorescence probe for detecting copper ions in different environments, including human serum (Chen, Jia, Ma, Wang, & Wang, 2009).

Antimicrobial Research

Compounds structurally related to 2-(3-Fluorophenyl)-N-hydroxyacetimidamide have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have demonstrated the effectiveness of these compounds against various bacterial and fungal species, indicating their potential in antimicrobial research (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Cancer Research

Related fluorophenyl compounds have been explored for their potential as antitumor agents. Research has focused on synthesizing novel derivatives and evaluating their cytotoxic activities against different cancer cell lines. These studies contribute to the understanding of the mechanisms of action and the development of new anticancer drugs (Chou et al., 2010).

Analytical Chemistry

Research hasbeen conducted on developing and validating analytical methods for accurately determining the composition and purity of drugs related to 2-(3-Fluorophenyl)-N-hydroxyacetimidamide. This includes techniques like high-performance liquid chromatography (HPLC) for the quantitative determination of related substances in drug substances and products. These methods are crucial for ensuring the quality and safety of pharmaceutical products (Luo et al., 2015).

Biochemical Studies

The compound's analogs have been used in studies related to the synthesis of acyclonucleoside hydroxamic acids, which are potential inhibitors of ribonucleotide reductase. These studies are significant for understanding the biochemical pathways in cancer cells and developing potential antitumor agents (Farr, Bey, Sunkara, & Lippert, 1989).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

2-(3-fluorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPBYILTXWKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247637
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-N-hydroxyacetimidamide

CAS RN

925252-32-0
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-N-hydroxyacetimidamide
Reactant of Route 2
2-(3-Fluorophenyl)-N-hydroxyacetimidamide
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenyl)-N-hydroxyacetimidamide

Citations

For This Compound
1
Citations
J Nan, J Liu, G Lin, S Zhang, A Xia, P Zhou… - Journal of Medicinal …, 2023 - ACS Publications
Selectively targeting the cannabinoid receptor CB2 is an attractive therapeutic strategy for the treatment of inflammatory pain without psychiatric side effects mediated by the …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.